molecular formula C8H10O2 B1204599 3-Ethylbenzene-1,2-diol CAS No. 933-99-3

3-Ethylbenzene-1,2-diol

Cat. No. B1204599
CAS RN: 933-99-3
M. Wt: 138.16 g/mol
InChI Key: UUCQGNWZASKXNN-UHFFFAOYSA-N
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Description

3-Ethylbenzene-1,2-diol is an organic compound with diverse properties and applications in chemistry and materials science. Its unique structure and reactivity profile make it an interesting subject of study.

Synthesis Analysis

The synthesis of ethylbenzene derivatives, including 3-Ethylbenzene-1,2-diol, often involves reactions with 1-alkanols and other aromatic compounds. The interaction parameters for hydroxyl/aromatic contacts are crucial in these processes (González et al., 2007).

Molecular Structure Analysis

The molecular structure of ethylbenzene derivatives, such as 3-Ethylbenzene-1,2-diol, is characterized by its aromatic ring and ethyl side chains. The orientation and conformation of these side chains relative to the aromatic ring play a significant role in their chemical behavior (Breen et al., 1987).

Chemical Reactions and Properties

3-Ethylbenzene-1,2-diol undergoes various chemical reactions due to its functional groups. The presence of the ethyl group and the hydroxyl groups on the benzene ring leads to unique reactivity patterns. For example, in the case of ethylbenzene, reactions such as oxidative dehydrogenation are notable (Su et al., 2007).

Physical Properties Analysis

The physical properties of 3-Ethylbenzene-1,2-diol, such as melting and boiling points, density, and solubility, are influenced by its molecular structure. Studies on similar compounds like ethylbenzene provide insights into these properties (Yufit, 2013).

Chemical Properties Analysis

3-Ethylbenzene-1,2-diol's chemical properties, including reactivity with other compounds and stability, are affected by the presence of the ethyl and hydroxyl groups. Research on the oxidation and other reactions of ethylbenzene derivatives helps to understand these chemical properties (Evans & Smith, 2000).

Scientific Research Applications

Dynamics and Molecular Structure

Research has explored the dynamics of ethyl groups and their constituent methyl groups in various ethylbenzenes using solid-state proton spin relaxation (SSPSR) techniques. This study, focusing on the molecular dynamics of substances like ethylbenzene (EB) and 1,2-diethylbenzene, reveals that only methyl groups are reorienting on the nuclear magnetic resonance time scale. The barriers for methyl group reorientation in solid samples are consistent with those of isolated molecules, suggesting minor roles of intermolecular electrostatic interactions in the solid state (Beckmann, Happersett, Herzog, & Tong, 1991).

Catalysis and Chemical Reactions

  • Hydrodesulfurization studies show that ethylbenzene can be a product in the hydrogenolysis of benzothiophene over specific catalysts, highlighting its potential in refining processes (Bartsch & Tanielian, 1974).
  • In the selective oxidation of ethylbenzene, a high conversion rate was achieved with specific catalysts, underlining ethylbenzene's role in the production of high-value chemicals in the fine chemical industry (Xie, Fan, Yang, & Li, 2016).
  • The kinetics of oxidation of benzene-1,2-diol derivatives by cobalt(III) in aqueous acidic perchlorate media have been studied, providing insights into reaction mechanisms involving ethylbenzene derivatives (Pelizzetti, Mentasti, & Pramauro, 1976).

Industrial Applications

  • Ethylbenzene's role in industrial processes, such as its production from FCC dry gas in petrochemical industries, highlights its economic significance and potential for process optimization (Yabo, 2010).
  • The study of binary mixtures of 1-alkanols and ethylbenzene furthers our understanding of the interactions and thermodynamics in these mixtures, relevant for industrial chemistry applications (González et al., 2007).

Miscellaneous Applications

  • Ethylbenzene disproportionation studies on zeolites provide insights into reaction mechanisms and catalytic efficiencies, essential for optimizing chemical processes (Huang, Jiang, Marthala, & Hunger, 2008).
  • Research on the high-temperature pyrolysis of ethylbenzene reveals its potential for producing important industrial chemicals like styrene (Mizerka & Kiefer, 1986).

Safety and Environmental Aspects

  • Studies on workers exposed to ethylbenzene in industrial settings provide crucial information on occupational health and safety, emphasizing the need for monitoring and managing exposure levels (Jang, Droz, & Kim, 2000).
  • Investigations into the dehydrogenation of ethylbenzene to styrene offer insights into catalyst operation and the active catalyst phase, contributing to safer and more efficient industrial processes (Muhler et al., 1990).

Safety And Hazards

3-Ethylbenzene-1,2-diol is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-ethylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-6-4-3-5-7(9)8(6)10/h3-5,9-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCQGNWZASKXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10918521
Record name 3-Ethylbenzene-1,2-diol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylbenzene-1,2-diol

CAS RN

933-99-3, 28930-20-3, 73229-71-7
Record name 3-Ethyl-1,2-benzenediol
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Record name 3-Ethylcatechol
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Record name Benzenediol, ethyl-
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Record name 3-Ethylbenzene-1,2-diol
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Record name Ethylpyrocatechol
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Record name 3-ETHYLCATECHOL
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Record name 3-Ethyl-1,2-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040177
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of crude 9 (ca. 80 mmol) in 2N NaOH (40 mL) cooled to 0-5° C., a solution of ca. 7% hydrogen peroxide (49 mL) was added dropwise over 30 min while maintaining the temperature at 20° C. The reaction was stirred for further 45 min then diluted with AcOEt (ca 250 mL), washed with HCl 2N (ca 50 mL). The aqueous layer was e-extracted with AcOEt and the combined organic extracts were washed with brine, and dried over sodium sulphate. The solvent was removed under reduced pressure to give a crude which was columned (cyclohexane:AcOEt 4:1) to give 6.4 g of 10 as a brown oil:
Name
Quantity
80 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step Two
Name
cyclohexane AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Sakai, Y Tomiyama, JF Mori, RA Kanaly - International Biodeterioration & …, 2022 - Elsevier
Alkylated polycyclic aromatic hydrocarbons (APAHs) are major components of crude oils and petroleum-contaminated sediments and include the relatively water insoluble polyalkyl …
Number of citations: 2 www.sciencedirect.com
AN Wilson, A Dutta, BA Black, C Mukarakate, K Magrini… - pdfs.semanticscholar.org
All analyses were performed in triplicate independent experiments unless otherwise indicated. Water content was measured using Karl Fisher titration according to the standard ASTM …
Number of citations: 0 pdfs.semanticscholar.org
YY Wan, R Lu, YM Du, T Honda, T Miyakoshi - International Journal of …, 2007 - Elsevier
The lacquer trees in Donglan of Guangxi Province, China, were identified totally as the species Rhus succedanea found in Vietnam and Taiwan region, based on the results of pyrolysis-…
Number of citations: 34 www.sciencedirect.com
F Liu, Y Ren, MH Chua, H Zhou - Sustainable Nanotechnology, 2022 - books.google.com
The 2012 revision of the official United Nations population estimated that the global population would have increased from 7.2 billion (2013) to 8.1 billion by 2025.1 The continuously …
Number of citations: 3 books.google.com
PS Shuttleworth, HL Parker, AJ Hunt, VL Budarin… - Green …, 2014 - pubs.rsc.org
Biorefineries are facilities that process biomass into fuels, power and value-added chemicals and with the increasing population and depleting petroleum reserves they are fast …
Number of citations: 106 pubs.rsc.org

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